molecular formula C19H25NO3 B2992585 1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 898405-65-7

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2992585
CAS No.: 898405-65-7
M. Wt: 315.413
InChI Key: VEQHELASZAZPRP-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives are notable for their presence in various biochemical reagents, drugs, and drug candidates. Recent advances have shown significant progress in synthesizing these compounds, with a focus on their biological relevance and potential as new biologically active substances. The structural features of this pharmacophore have been explored for developing new compounds with promising biological activities (Ghatpande et al., 2020).

Anti-Microbial and Anti-Fungal Agents

Novel N-acyl/aroyl spiro[chroman-2,4′-piperidin]-4(3H)-one analogues have been synthesized and evaluated for their anti-fungal and anti-microbial activities. These compounds have shown excellent docking integrations and biological activity, highlighting their potential as potent anti-microbial agents (Ghatpande et al., 2021).

Histamine Release Inhibition

Spiro[isochroman-piperidine] analogs have been synthesized and tested for their inhibitory activity on histamine release from mast cells. These studies suggest that the lipophilicity of the 1'-substituent primarily affects activity, providing insights into the development of anti-allergic compounds (Yamato et al., 1981).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been explored as acetyl-CoA carboxylase (ACC) inhibitors, with several compounds showing inhibitory activity in the low nanomolar range. This research paves the way for the development of novel treatments for metabolic disorders (Shinde et al., 2009).

Histone Deacetylase Inhibitors

The compound has been used as a basis for the synthesis of novel histone deacetylase (HDAC) inhibitors, demonstrating significant antiproliferative activity on tumor cell lines and in vivo tumor growth inhibition. These findings highlight its potential in cancer therapy (Varasi et al., 2011).

Sigma Ligands

Research into spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines has identified compounds with subnanomolar affinity and selectivity for the sigma 2 binding site. These ligands could be vital in developing treatments for neurological disorders (Moltzen et al., 1995).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is rapidly developing, with more than 7000 piperidine-related papers published during the last five years .

Properties

IUPAC Name

1'-(2-ethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-14(4-2)18(22)20-11-9-19(10-12-20)13-16(21)15-7-5-6-8-17(15)23-19/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHELASZAZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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